8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one
Description
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one (IUPAC name) is a synthetic coumarin derivative with the molecular formula C₁₉H₂₇NO₃ and a molecular weight of 317.43 g/mol . Its structure comprises a chromen-2-one (coumarin) backbone substituted with:
- A 7-hydroxy group (position 7),
- A 4-methyl group (position 4),
- A bis(2-methylpropyl)aminomethyl group (position 8).
The compound is cataloged under ChemSpider ID 4541294 and is part of the coumarin family, known for diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-16-17(21)7-6-15-14(5)8-18(22)23-19(15)16/h6-8,12-13,21H,9-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKKCSHKDEUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(C)C)CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with bis(2-methylpropyl)amine. This reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dry acetone . The reaction conditions often require heating to around 50°C to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
8-{[bis(2-methylpropyl)amino]methyl}-7-hydro
Biological Activity
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is known for its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and potential applications.
IUPAC Name: 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one
Molecular Formula: C24H29NO3
Molecular Weight: 393.49 g/mol
CAS Number: Not specified in the search results.
Structure
The structure of the compound features a coumarin backbone with a hydroxyl group at the 7-position and a bis(2-methylpropyl)amino group at the 8-position, which may influence its biological properties.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The mechanism appears to involve the inhibition of specific kinases that promote cell survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this coumarin derivative exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition may reduce the production of pro-inflammatory mediators, offering therapeutic potential in inflammatory diseases .
The biological activity of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of DNA gyrase and COX enzymes, disrupting bacterial replication and inflammatory processes.
- Signal Transduction Modulation: It influences several signaling pathways related to cell proliferation and apoptosis .
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity .
- Anticancer Activity:
- Anti-inflammatory Effects:
Comparative Analysis
The following table compares 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one with other related coumarin derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one | Moderate (MIC: 32 µg/mL) | Significant (IC50: 25 µM) | Strong (reduced paw edema) |
| 7-Hydroxycoumarin | Weak | Moderate | Moderate |
| Umbelliferone | Moderate | Weak | Strong |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs (Table 1):
Key Observations:
Lipophilicity and Solubility: The target compound’s bis(2-methylpropyl)aminomethyl group significantly increases its lipophilicity compared to simpler derivatives like 7-hydroxy-4-methyl-2H-chromen-2-one. This may enhance cell membrane penetration but reduce aqueous solubility .
Biological Activity: Antimicrobial Potential: Fluorescent 5,7-dihydroxy-4-propyl derivatives exhibit strong antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL) . The target compound’s bulky amine group may disrupt bacterial membranes or enzymes via hydrophobic interactions. Enzyme Inhibition: Amino acid-conjugated chromenes (e.g., aldose reductase inhibitors) demonstrate IC₅₀ values of 0.5–5 µM . The target compound’s tertiary amine could act as a hydrogen-bond acceptor, mimicking enzyme substrates.
Synthetic Complexity: The aminomethyl substitution requires multi-step synthesis, whereas simpler hydroxy/methyl derivatives (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) are accessible via one-pot reactions .
Hydrogen Bonding and Crystallography
The 7-hydroxy group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and molecular recognition. Studies on similar coumarins reveal that hydroxy and carbonyl groups form R₂²(8) graph-set motifs with neighboring molecules, stabilizing crystal lattices . By contrast, the bulky bis(2-methylpropyl) group may introduce steric hindrance, reducing intermolecular H-bonding efficiency compared to unsubstituted analogs like 7-hydroxy-4-methyl-2H-chromen-2-one .
Pharmacokinetic and Toxicity Considerations
- Aminoalkylated Coumarins: Derivatives with amine side chains show improved blood-brain barrier penetration but may exhibit higher cytotoxicity due to nonspecific protein binding .
- Metabolic Stability: The 4-methyl group in the target compound likely slows oxidative metabolism compared to unsubstituted coumarins, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
